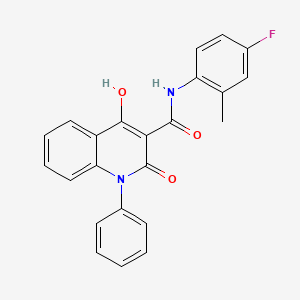
N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C23H17FN2O3 and its molecular weight is 388.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is C26H24FN2O3 with a molecular weight of 417.47 g/mol. The structure includes a quinoline core, which is known for various biological activities.
Research indicates that compounds similar to N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline derivatives often interact with cellular targets such as tubulin, inhibiting microtubule polymerization. This action can lead to cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, a study involving similar compounds demonstrated significant antiproliferative effects against various cancer cell lines, including colorectal (COLO205) and lung (H460) cancer cells. The IC50 values observed were as low as 0.32 µM for certain derivatives, indicating strong activity against these cell lines .
Table 1: Anticancer Activity of Related Quinoline Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 22 | COLO205 | 0.32 | Tubulin inhibition |
| Compound HPK | H460 | 0.89 | Induces apoptosis |
| Compound 19 | Hep3B | 0.5 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer properties, some derivatives have shown moderate antibacterial activity. For example, a study synthesized several 4-hydroxyquinoline derivatives and evaluated their antibacterial effects using Minimum Inhibitory Concentration (MIC) assays. While no significant anti-HIV activity was observed, some compounds displayed promising antibacterial properties against various bacterial strains .
Case Studies and Research Findings
- Case Study on Anticancer Efficacy : A study published in early 2023 evaluated multiple quinolone derivatives for their cytotoxicity against different cancer cell lines. The results indicated that structural modifications significantly enhanced their anticancer activities while maintaining low toxicity levels .
- Pharmacokinetics and Toxicity : In silico studies conducted on similar compounds assessed their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. The findings suggested good bioavailability with minimal cardiotoxic effects but highlighted potential risks for drug-drug interactions .
- Synthesis and Evaluation : A research team synthesized new quinoline derivatives and examined their biological activities through docking studies and in vitro assays. They found that modifications at the amide position significantly improved the anticancer efficacy compared to unmodified counterparts .
特性
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O3/c1-14-13-15(24)11-12-18(14)25-22(28)20-21(27)17-9-5-6-10-19(17)26(23(20)29)16-7-3-2-4-8-16/h2-13,27H,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRYBWWMDADBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













